N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)acetamide
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Description
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C20H16F3N3O4S and its molecular weight is 451.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antitumor Activity
A study focused on the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, highlighting a pharmacophoric group using 2-(4-aminophenyl)benzothiazole structure. These compounds were evaluated for their antitumor activity against a range of human tumor cell lines. Notably, compounds exhibited considerable anticancer activity against specific cancer cell lines, emphasizing the potential of benzothiazole derivatives in cancer treatment strategies (Yurttaş, Tay, & Demirayak, 2015).
Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds
Another research effort entailed the synthesis of heterocyclic derivatives from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, demonstrating a wide array of biological activities, including significant antiproliferative effects across various cancer cell lines. This study underscores the diversity and potential of such compounds in developing novel cancer therapies (Shams, Mohareb, Helal, & Mahmoud, 2010).
Antimalarial and COVID-19 Drug Applications
Research into N-(phenylsulfonyl)acetamide derivatives revealed their utility in synthesizing aminothiazole, aminooxazole, and other derivatives, which were then examined for antimalarial activity and explored for potential applications against COVID-19. This demonstrates the compound's versatility and its role in addressing contemporary global health challenges (Fahim & Ismael, 2021).
Synthesis and Biological Activities of Benzothiazole Acetamide Derivatives
A study on the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides highlighted their evaluation for antioxidant, haemolytic, antibacterial, and urease inhibition activities. Certain compounds exhibited notable urease inhibition, surpassing standard inhibitors, which could be significant for developing treatments against urease-related diseases (Gull et al., 2016).
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O4S/c21-20(22,23)30-15-4-1-12(2-5-15)25-19-26-14(11-31-19)10-18(27)24-13-3-6-16-17(9-13)29-8-7-28-16/h1-6,9,11H,7-8,10H2,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVDJIYJVXCHOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CC3=CSC(=N3)NC4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.